BRPF1 Bromodomain Inhibition: 125-Fold Greater Potency of the N-Ethyl-2-methoxybenzamide-Containing Probe GSK6853 vs. Analog GSK9311
The N-ethyl-2-methoxybenzamide moiety is a critical component of GSK6853, a potent and selective chemical probe for the BRPF1 bromodomain. Its structural analog, GSK9311, which also contains the N-ethyl-2-methoxybenzamide group but differs in the benzimidazolone core, serves as a negative control [1]. In a direct head-to-head comparison, GSK6853 demonstrated 125-fold greater potency than GSK9311 in a cell-free ligand competition binding assay (TR-FRET) and 185-fold greater potency in a cell-based target engagement assay (NanoLuc-BRPF1 interaction with Histone H3.3-HaloTag in HEK293 cells) [1].
| Evidence Dimension | BRPF1 Bromodomain Binding Affinity |
|---|---|
| Target Compound Data | GSK6853: pIC50 = 8.1 (cell-free TR-FRET), IC50 = 20 nM (cell-based NanoBRET) |
| Comparator Or Baseline | GSK9311: pIC50 = 6.0 (cell-free TR-FRET), IC50 = 3.7 µM (cell-based NanoBRET) |
| Quantified Difference | 125-fold (cell-free) and 185-fold (cell-based) reduced potency for GSK9311 |
| Conditions | Cell-free TR-FRET ligand competition binding assay; cell-based NanoBRET assay measuring NanoLuc-BRPF1 bromodomain interaction with Histone H3.3-HaloTag in HEK293 cells |
Why This Matters
This data unequivocally demonstrates that the specific benzimidazolone scaffold linked to the N-ethyl-2-methoxybenzamide group in GSK6853 is essential for high-affinity BRPF1 binding, making GSK6853 the compound of choice for target validation and mechanistic studies over the inactive control GSK9311.
- [1] Sigma-Aldrich. (n.d.). GSK9311. Product Information Sheet. View Source
